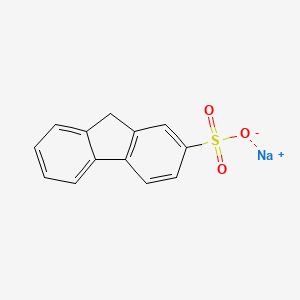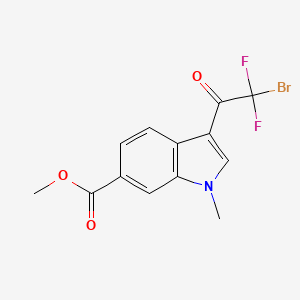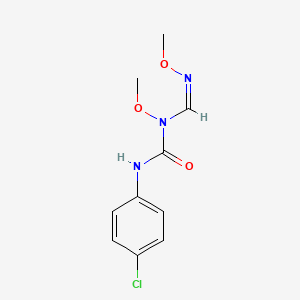
(E)-N-(4-chlorophenylcarbamoyl)-N,N'-dimethoxyformimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(methoxyimino)methyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group, a methoxy group, and a methoxyimino group attached to the urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(methoxyimino)methyl]urea typically involves the reaction of 4-chlorophenyl isocyanate with methoxyamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(methoxyimino)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy or methoxyimino groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the original ones.
Scientific Research Applications
1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(methoxyimino)methyl]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its ability to interact with specific biological targets and pathways.
Industry: Utilized in the production of specialty chemicals and intermediates. It is also used in the formulation of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(methoxyimino)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
1-(4-chlorophenyl)-3-[(1E)-(methoxyimino)methyl]urea: Lacks the methoxy group, resulting in different chemical and biological properties.
1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(hydroxyimino)methyl]urea: Contains a hydroxyimino group instead of a methoxyimino group, leading to variations in reactivity and biological activity.
1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(ethoxyimino)methyl]urea: Features an ethoxyimino group, which affects its solubility and interaction with biological targets.
Uniqueness: 1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(methoxyimino)methyl]urea is unique due to the presence of both methoxy and methoxyimino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12ClN3O3 |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-methoxy-1-[(Z)-methoxyiminomethyl]urea |
InChI |
InChI=1S/C10H12ClN3O3/c1-16-12-7-14(17-2)10(15)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,15)/b12-7- |
InChI Key |
PLDABOMLAZCUCL-GHXNOFRVSA-N |
Isomeric SMILES |
CO/N=C\N(C(=O)NC1=CC=C(C=C1)Cl)OC |
Canonical SMILES |
CON=CN(C(=O)NC1=CC=C(C=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


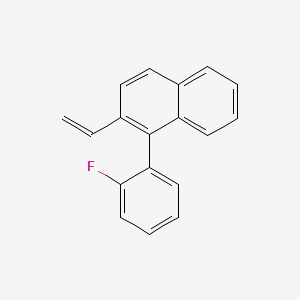
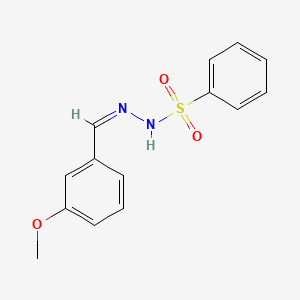





![5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14117877.png)
![6-Methyl-2-[2-(2-methylcyclohexylidene)hydrazin-1-yl]pyrimidin-4-ol](/img/structure/B14117882.png)
![2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole](/img/structure/B14117883.png)
![6-[(16,17-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14117885.png)
